3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide
Description
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-chloro-N-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]benzamide . This nomenclature follows hierarchical rules:
- Parent structure : Benzamide (a benzene ring with a carboxamide group at position 1).
- Substituents :
- A chlorine atom at position 3 on the benzene ring.
- A methyl group attached to the nitrogen of the carboxamide, which is further connected to a tetrazole ring substituted with a cyclohexyl group at position 1.
The numbering prioritizes the benzamide core, ensuring unambiguous identification of substituent positions.
Structural Representation
The molecular structure integrates three key components (Figure 1):
- Benzamide backbone : A benzene ring with a carboxamide group (-CONH2).
- Chlorine substituent : At position 3 relative to the carboxamide.
- Tetrazole-methylene-cyclohexyl moiety : A tetrazole ring (five-membered ring with four nitrogen atoms) linked via a methylene bridge (-CH2-) to a cyclohexyl group.
The SMILES notation for the compound is C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Cl , which encodes connectivity and stereochemical features.
| Property | Value |
|---|---|
| Molecular formula | C15H18ClN5O |
| Molecular weight | 319.79 g/mol |
| SMILES | C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Cl |
Properties
IUPAC Name |
3-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-12-6-4-5-11(9-12)15(22)17-10-14-18-19-20-21(14)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWJSAIWRJQMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide core. One common method involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . This is followed by the coupling of the tetrazole derivative with a benzamide precursor under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of the corresponding benzamide without the chloro group.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising candidate for the development of pharmaceuticals targeting various diseases. The tetrazole moiety is particularly noteworthy, as compounds containing tetrazoles have demonstrated diverse pharmacological properties. Research indicates that derivatives of tetrazole can exhibit activity against multiple biological targets, including receptors and enzymes involved in disease pathways.
Potential Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that compounds similar to 3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide may inhibit pathways involved in tumor growth and metastasis. The structural attributes of tetrazoles could enhance their efficacy in targeting cancer cells.
- Cardiovascular Health : Similar tetrazole derivatives have shown potential in modulating cardiovascular functions, indicating a possible application for this compound in treating heart-related conditions.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor is supported by its structural configuration, which may allow it to interact effectively with enzyme active sites. For instance, research on related compounds has highlighted their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment due to its role in insulin signaling.
Case Study: PTP1B Inhibition
- In vitro studies have shown that modifications in the tetrazole structure can significantly influence binding properties and biological outcomes. For example, NM-03, a structurally similar compound, exhibited an IC50 value of 4.48 µM against PTP1B, suggesting that this compound may possess similar inhibitory capabilities.
Antimicrobial Activity
Compounds containing tetrazole rings have also been evaluated for their antimicrobial properties. The unique structure of this compound may enhance its interaction with microbial targets.
In Vitro Studies
- Research indicates that certain tetrazole derivatives demonstrate significant antibacterial and antifungal activities. This suggests that this compound could be explored for use in developing new antimicrobial agents.
Agrochemical Applications
Beyond medicinal chemistry, the compound's structural characteristics may also find applications in agrochemicals. Its ability to interact with biological systems could be harnessed to develop new pesticides or herbicides that target specific plant or pest pathways.
Synthetic Routes and Production
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved by reacting appropriate precursors with sodium azide.
- Introduction of the Cyclohexyl Group : Typically accomplished through a Grignard reaction.
- Final Assembly : The benzamide moiety is introduced through acylation reactions involving the tetrazole intermediate.
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the benzamide and tetrazole rings significantly influence melting points, yields, and spectral profiles. Key comparisons include:
Notes:
Spectral and Structural Differences
- IR Spectroscopy :
- NMR :
Biological Activity
3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a benzamide moiety with a chloro substituent and a cyclohexyl-tetrazole side chain, this compound may exhibit diverse pharmacological properties, particularly due to the presence of the tetrazole ring, which is often associated with significant biological activity against various targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.75 g/mol. The structural features contribute to its potential interactions with biological systems, making it a candidate for further research in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₅O |
| Molecular Weight | 251.75 g/mol |
| Notable Functional Groups | Chloro, Tetrazole |
| Potential Applications | Medicinal Chemistry |
The mechanism of action for this compound likely involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups found in natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects.
Biological Activity
Research indicates that compounds containing tetrazole rings, including this compound, may exhibit activities such as:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, tetrazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Anti-inflammatory Effects : Studies suggest that tetrazole-containing compounds can modulate inflammatory pathways, potentially inhibiting cytokine release and affecting immune responses .
Case Studies
- Anticancer Activity : A study demonstrated that related tetrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity. For example, a derivative showed an IC50 of 4.22 μM against A549 lung cancer cells .
- Inflammation Modulation : Research involving similar compounds indicated their ability to inhibit LPS-induced TNF-alpha release in murine models, showcasing their potential as anti-inflammatory agents .
Interaction Studies
Interaction studies typically focus on binding affinities of this compound to biological targets such as receptors or enzymes. Techniques like surface plasmon resonance or fluorescence polarization are used to quantify these interactions, providing insights into the compound's efficacy in therapeutic applications.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Notable Features |
|---|---|
| 3-Chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide | Similar benzamide structure; different alkyl substituent |
| 4-Chloro-N-(cyclohexyl)-N-methylbenzamide | Lacks the tetrazole ring; focuses on amide activity |
| N-(cyclohexyl)-N-(tetrazol-5-yl)benzamide | Directly compares tetrazole functionality without chlorine substitution |
This table illustrates how variations in structure can lead to different biological activities and applications.
Q & A
Q. What are the established synthetic routes for 3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide?
Methodological Answer: The compound can be synthesized via amide coupling reactions. A general approach involves:
Tetrazole Intermediate Preparation : React 1-cyclohexyl-1H-tetrazol-5-ylmethanamine with 3-chlorobenzoyl chloride in a polar solvent (e.g., PEG-400) under catalytic conditions (e.g., 10 wt% Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour .
Purification : Monitor reaction progress via TLC. Post-reaction, cool the mixture, precipitate with ice water, filter, and recrystallize from methanol/dichloromethane (1:10 v/v) .
Byproduct Management : Column chromatography may separate impurities, such as thiourea derivatives, using silica gel and dichloromethane/ethyl acetate gradients .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm the benzamide backbone and cyclohexyl-tetrazole substituents. For example, the amide proton (N–H) appears at δ 8.2–8.5 ppm, while cyclohexyl protons show multiplet peaks at δ 1.2–2.1 ppm .
- IR Spectroscopy : Detect amide C=O stretching (~1650 cm) and tetrazole C–N vibrations (~1450 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions with bond lengths ~2.8–3.0 Å) .
Q. Example Data :
| Technique | Key Peaks/Parameters | Functional Group Confirmation |
|---|---|---|
| NMR | δ 8.3 ppm (s, 1H, N–H) | Amide linkage |
| X-ray | Space group P2/c, β = 98.23° | Distorted square-planar geometry (if metal-coordinated) |
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
Methodological Answer:
- Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., DMAP or DIPEA) to reduce side reactions in PEG-400 .
- Solvent Effects : Compare PEG-400 with DMF or acetonitrile; PEG-400 enhances solubility of polar intermediates .
- Temperature Control : Maintain 70–80°C to prevent tetrazole ring decomposition (>100°C) .
- Workflow : Use Design of Experiments (DoE) to model molar ratios (amine:acyl chloride) and reaction time .
Q. How to resolve contradictions between crystallographic data and computational modeling?
Methodological Answer:
Validate Polymorphs : Compare experimental XRD data (e.g., monoclinic P2/c vs. orthorhombic forms) with DFT-optimized structures .
Hydrogen Bond Analysis : Use Mercury software to map N–H···O and C–H···π interactions in crystal packing .
Adjust Force Fields : Modify torsion angles in computational models to match observed bond distortions (e.g., C21–N1–C1–O1 = 2.9° in XRD vs. 5° in simulations) .
Q. What is the role of the cyclohexyl-tetrazole moiety in biological activity?
Methodological Answer:
- Lipophilicity : The cyclohexyl group enhances membrane permeability (logP ~3.5 predicted) compared to linear alkyl chains .
- Receptor Binding : The tetrazole ring mimics carboxylate groups via hydrogen bonding (e.g., P2X7 antagonism in analogs with IC ~18 nM) .
- Steric Effects : Bulkier substituents (e.g., adamantyl vs. cyclohexyl) may reduce off-target interactions in enzyme assays .
Q. Hypothesis Testing :
| Modification | Biological Impact | Reference |
|---|---|---|
| Cyclohexyl → Adamantyl | Increased IC (reduced potency) | |
| Tetrazole → Carboxylate | Altered binding to metalloenzymes |
Q. How to analyze polymorphic forms and their stability?
Methodological Answer:
DSC/TGA : Measure melting points (e.g., Form IA: 165°C vs. Form IB: 158°C) and thermal decomposition profiles .
Lattice Energy Calculations : Use PIXELC software to compare intermolecular forces (e.g., Form IA has stronger C–H···F interactions) .
Stability Testing : Store polymorphs at 40°C/75% RH for 4 weeks; monitor phase transitions via PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
